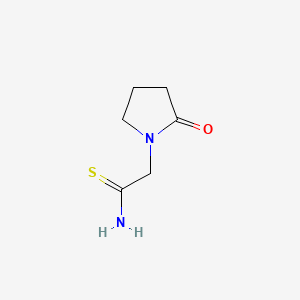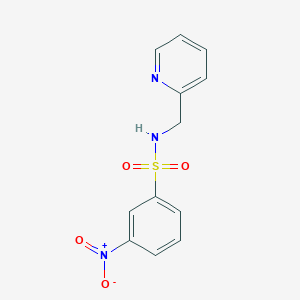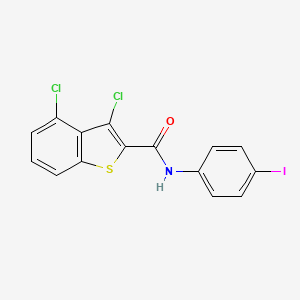![molecular formula C18H20O4 B5186980 4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure, featuring a benzaldehyde core substituted with ethylphenoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the etherification of 2-ethylphenol with ethylene oxide to form 2-(2-ethylphenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride, depending on the specific reaction.
Major Products Formed
Oxidation: 4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular membranes and proteins, leading to changes in cellular function.
Comparison with Similar Compounds
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde can be compared with similar compounds such as:
- 4-[2-(3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(2-ethylphenoxy)ethoxy]-3-ethoxybenzaldehyde
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring
Properties
IUPAC Name |
4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-15-6-4-5-7-16(15)21-10-11-22-17-9-8-14(13-19)12-18(17)20-2/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXGCQMUHILFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)

![Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5186930.png)

![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)


![4-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B5186960.png)
![[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B5186965.png)
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
